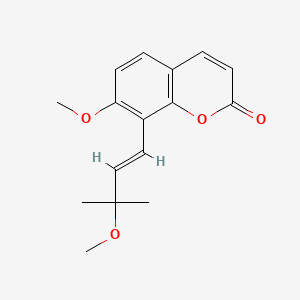

3'-O-Methylmurraol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-8-[(E)-3-methoxy-3-methylbut-1-enyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-16(2,19-4)10-9-12-13(18-3)7-5-11-6-8-14(17)20-15(11)12/h5-10H,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBOJBJEDABADF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3'-O-Methylmurraol: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylmurraol is a naturally occurring coumarin isolated from the fruits of Cnidium monnieri, a plant used in traditional medicine. This document provides a comprehensive technical overview of this compound, focusing on its anti-inflammatory activities, the experimental protocols used for its evaluation, and the relevant biological pathways.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1891097-17-8 | [1] |

| Molecular Formula | C16H18O4 | [1] |

| Molecular Weight | 274.31 g/mol | [1] |

| Type of Compound | Coumarin | [1] |

| Physical Description | Powder | [1] |

| Natural Source | Fruits of Cnidium monnieri | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Biological Activity: Anti-Inflammatory Effects

This compound has demonstrated noteworthy anti-inflammatory properties by inhibiting key pro-inflammatory responses in human neutrophils. Specifically, it has been shown to inhibit the generation of superoxide anions, a critical component of the inflammatory cascade.

Quantitative Data

The inhibitory activity of this compound on superoxide anion generation in fMLP/CB-stimulated human neutrophils is summarized below.

| Biological Activity | Test System | IC50 (µg/mL) | IC50 (µM) |

| Inhibition of Superoxide Anion Generation | fMLP/CB-stimulated human neutrophils | 4.81 ± 0.84 | 17.53 |

Data sourced from a study on new coumarins from Cnidium monnieri.

Note: The inhibitory effect of this compound on elastase release, another important marker of neutrophil activation, has not been quantitatively reported in the currently available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity.

Preparation of Human Neutrophils

Human neutrophils are isolated from the venous blood of healthy adult donors. The standard isolation procedure involves dextran sedimentation, followed by centrifugation over a Ficoll-Hypaque gradient and hypotonic lysis of red blood cells. The purified neutrophils are then resuspended in a suitable buffer, such as Hanks' balanced salt solution (HBSS) with 0.1% bovine serum albumin (BSA), and their concentration is adjusted for use in subsequent assays.

Superoxide Anion Generation Assay

This assay measures the production of superoxide anions by neutrophils, a key function of the NADPH oxidase enzyme complex, in response to stimulation.

Principle: The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. Superoxide anions produced by stimulated neutrophils reduce ferricytochrome c, leading to a change in absorbance that can be measured spectrophotometrically.

Protocol:

-

Neutrophils (typically at a concentration of 3.0 x 10^6 cells/mL in HBSS with 0.1% BSA) are pre-incubated with various concentrations of this compound or a vehicle control.

-

The cells are then primed with cytochalasin B (CB) (typically 5 µM) for 5 minutes at 37°C in the presence of ferricytochrome c (80 µM).

-

Neutrophils are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) (e.g., 10 µM) for a defined period (e.g., 10 minutes).

-

The reaction is stopped by placing the cell suspension on ice.

-

The samples are centrifuged to pellet the cells, and the absorbance of the supernatant is measured at 550 nm.

-

The amount of superoxide anion generated is calculated from the change in absorbance, and the IC50 value for the inhibitor is determined.

Elastase Release Assay

This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, upon stimulation.

Principle: Elastase activity is measured using a specific substrate that, when cleaved by elastase, releases a fluorescent or chromogenic product.

Protocol:

-

Purified human neutrophils are pre-incubated with this compound or a vehicle control for a specified time.

-

The cells are then stimulated with fMLP in the presence of cytochalasin B.

-

A specific elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) is added to the cell suspension.

-

The change in absorbance or fluorescence is monitored over time using a plate reader.

-

The rate of substrate cleavage is proportional to the amount of elastase released. The inhibitory effect of the compound is calculated relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

fMLP-Induced Signaling in Neutrophils

The diagram below illustrates the general signaling pathway activated by fMLP in neutrophils, leading to superoxide anion generation and elastase release. The precise molecular target of this compound within this pathway has not yet been elucidated.

Caption: General fMLP signaling pathway in neutrophils.

Experimental Workflow for Anti-Inflammatory Agent Screening

The following diagram outlines a typical workflow for screening natural products like this compound for anti-inflammatory activity in neutrophils.

Caption: Workflow for screening anti-inflammatory compounds.

Conclusion

This compound, a coumarin from Cnidium monnieri, demonstrates promising anti-inflammatory activity through the inhibition of superoxide anion generation in human neutrophils. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. Further investigation is warranted to fully elucidate its mechanism of action, including its specific molecular targets within the inflammatory signaling cascade and its effects on other neutrophil functions such as elastase release.

References

The Structural Elucidation of 3'-O-Methylmurraol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 3'-O-Methylmurraol, a putative novel natural product. Due to the current lack of published data for this specific compound, this paper presents a hypothesized structure based on the known related compound, murraol. A complete, albeit hypothetical, set of spectroscopic data, including ¹H NMR, ¹³C NMR, and key 2D NMR correlations, has been generated based on established values for similar chemical entities. Furthermore, this guide outlines a comprehensive experimental protocol for the isolation and structural determination of a novel natural product like this compound, from initial extraction to final structural confirmation. This document serves as a robust theoretical framework and a practical guide for researchers engaged in the discovery and characterization of new chemical entities.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery and development. Coumarins, a class of benzopyran-2-one containing secondary metabolites, are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. Murraol, a known prenylated coumarin, has demonstrated interesting pharmacological properties. This guide focuses on the hypothetical derivative, this compound, for which no formal identification has been reported in the scientific literature. The elucidation of the structure of such novel compounds is a critical step in the drug discovery pipeline, enabling further investigation into its bioactivity and potential therapeutic applications. The process of structure elucidation relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Structure of this compound

The structure of this compound is postulated based on the known structure of murraol. Murraol is 8-[(2E)-3-hydroxy-3-methylbut-1-en-1-yl]-7-methoxy-2H-chromen-2-one. This compound is therefore proposed to be 8-[(2E)-3-methoxy-3-methylbut-1-en-1-yl]-7-methoxy-2H-chromen-2-one. The atom numbering for the proposed structure is presented below.

Hypothetical Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These values are estimated based on the analysis of known spectroscopic data for murraol and other related prenylated coumarins.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Atom No. | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 6.25 | d | 9.5 |

| 4 | 7.65 | d | 9.5 |

| 5 | 7.35 | d | 8.5 |

| 6 | 6.90 | d | 8.5 |

| 1' | 6.95 | d | 16.0 |

| 2' | 6.15 | d | 16.0 |

| 4' | 1.35 | s | |

| 5' | 1.35 | s | |

| 7-OCH₃ | 3.95 | s | |

| 3'-OCH₃ | 3.20 | s |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Atom No. | δ (ppm) |

| 2 | 161.0 |

| 3 | 113.5 |

| 4 | 143.5 |

| 4a | 113.0 |

| 5 | 128.0 |

| 6 | 108.0 |

| 7 | 162.0 |

| 8 | 115.0 |

| 8a | 156.0 |

| 1' | 130.0 |

| 2' | 125.0 |

| 3' | 78.0 |

| 4' | 25.0 |

| 5' | 25.0 |

| 7-OCH₃ | 56.5 |

| 3'-OCH₃ | 50.0 |

Experimental Protocols

The following section details a generalized experimental workflow for the isolation and structure elucidation of a novel natural product like this compound.

Extraction and Isolation

-

Plant Material Collection and Preparation: The plant material is collected, identified, and dried. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to fractionate the secondary metabolites.

-

Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques to isolate the pure compound.

-

Column Chromatography: The ethyl acetate extract is fractionated using silica gel column chromatography with a gradient solvent system (e.g., n-hexane-ethyl acetate).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions showing promising spots on analytical TLC are further purified using pTLC.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved using a semi-preparative or preparative HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient).

-

Spectroscopic Analysis

-

High-Resolution Mass Spectrometry (HRMS): The molecular formula of the isolated compound is determined using HRMS (e.g., ESI-QTOF-MS).

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded to identify the chromophore system, which is characteristic of a coumarin skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl (lactone), double bonds, and ether linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.

-

¹H NMR: Provides information about the chemical environment and multiplicity of protons.

-

¹³C NMR and DEPT: Determines the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

Correlation Spectroscopy (COSY): Identifies proton-proton spin-spin couplings within the molecule.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons to their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and confirming the overall structure.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.

-

Visualization of the Structure Elucidation Workflow

The logical flow of the experimental process for the structure elucidation of a novel natural product is illustrated in the following diagram.

Caption: Workflow for Novel Natural Product Structure Elucidation.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of the hypothetical novel natural product, this compound. By presenting a proposed structure, a comprehensive set of predicted spectroscopic data, and a detailed experimental protocol, this document serves as a valuable resource for researchers in the field of natural product chemistry. The outlined workflow and the provided hypothetical data can guide the actual isolation and characterization of this and other similar novel compounds, thereby accelerating the process of drug discovery from natural sources. The methodologies described are robust and widely applicable for the structural determination of a wide range of organic molecules.

A Comprehensive Technical Guide to 3'-O-Methylmurraol: Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylmurraol is a naturally occurring coumarin that has been identified in the fruits of the traditional Chinese medicinal plant, Cnidium monnieri. This technical guide provides an in-depth overview of its natural source, detailed experimental protocols for its extraction and isolation, and a summary of its known biological activities. The document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Natural Source of this compound

The sole identified natural source of this compound is the dried fruits of Cnidium monnieri (L.) Cusson, a plant belonging to the Apiaceae (Umbelliferae) family.[1][2] Cnidium monnieri, commonly known as "She Chuang Zi" in traditional Chinese medicine, is an annual herb found in various regions of China, Russia, Korea, Mongolia, Vietnam, Europe, and North America.[1][3] The fruits of this plant are known to be rich in coumarins, which are a major class of its bioactive constituents.[3][4][5][6]

Quantitative Data

While the primary literature reports the isolation of this compound from Cnidium monnieri fruits, specific yield data for this particular compound is not explicitly provided.[1] The isolation was part of a broader phytochemical investigation that identified three new and fourteen known compounds from a 4.0 kg starting material of dried fruits.[1] To provide a context for the potential abundance of coumarins in C. monnieri, the table below summarizes the yields of other major coumarins reported in the literature.

| Compound | Plant Part | Extraction Method | Yield | Reference |

| Osthole | Fruits | Methanol Extraction followed by chromatography | 15.0 mg/g of dried sample | [7] |

| Imperatorin | Fruits | 95% Ethanol Extraction | Not specified, but a major component | [8] |

| Bergapten | Fruits | 95% Ethanol Extraction | Not specified, but a major component | [8] |

| Isopimpinellin | Fruits | 95% Ethanol Extraction | Not specified, but a major component | [8] |

| Xanthotoxin | Fruits | 95% Ethanol Extraction | Not specified, but a major component | [8] |

Note: The yield of this compound is expected to be lower than that of the major coumarins listed above, as it was identified as a new and likely minor constituent in the initial study.[1]

Experimental Protocols

The following protocols are based on the methodology described in the primary literature for the isolation and characterization of this compound from the fruits of Cnidium monnieri.[1]

Extraction and Isolation Workflow

Caption: Workflow for the extraction and isolation of this compound.

Detailed Methodologies

3.2.1. Plant Material Dried fruits of Cnidium monnieri (4.0 kg) were used as the starting material.[1]

3.2.2. Extraction

-

The dried fruits were extracted three times with methanol (20 L each time) for a duration of 3 days per extraction at room temperature.[1]

-

The methanol extracts were combined and concentrated under reduced pressure at 35 °C to yield a residue (420 g).[1]

3.2.3. Fractionation

-

The residue was partitioned between ethyl acetate (EtOAc) and water (H₂O) in a 1:1 ratio.[1]

-

The EtOAc layer was concentrated to yield a residue of 145 g (Fraction A).[1]

-

The aqueous layer was further extracted with n-butanol (n-BuOH).[1]

-

The n-BuOH soluble part (Fraction B, 132 g) and the water-soluble part (Fraction C, 128 g) were separated.[1]

3.2.4. Isolation

-

Fraction A (the EtOAc-soluble fraction) was subjected to silica gel column chromatography.[1]

-

The column was eluted with gradients of n-hexane-EtOAc and EtOAc-MeOH to yield several sub-fractions.[1]

-

This compound was further purified from one of the sub-fractions using preparative thin-layer chromatography (TLC).[1]

3.2.5. Characterization of this compound The structure of this compound was elucidated using the following spectroscopic methods:[1][2]

-

Melting Point: 129–131 °C

-

UV (MeOH) λ_max (log ε): 213 (4.24), 247 (3.76), 257 (3.77), 319 (4.12) nm

-

IR (KBr) ν_max: 1727 (C=O) cm⁻¹

-

¹H-NMR (CDCl₃, 500 MHz) δ: 1.42 (6H, s, H-4' and H-5'), 3.28 (3H, s, OMe-3'), 3.95 (3H, s, OMe-7), 6.27 (1H, d, J = 9.5 Hz, H-3), 6.79 (1H, d, J = 16.0 Hz, H-2'), 6.83 (1H, d, J = 16.0 Hz, H-1'), 6.88 (1H, d, J = 9.0 Hz, H-6), 7.31 (1H, d, J = 9.0 Hz, H-5), 7.63 (1H, d, J = 9.5 Hz, H-4).

-

¹³C-NMR (CDCl₃, 125 MHz) δ: 25.1 (C-4', C-5'), 51.5 (OMe-3'), 56.4 (OMe-7), 75.9 (C-3'), 107.5 (C-6), 112.8 (C-8), 113.1 (C-3), 113.6 (C-4a), 127.1 (C-5), 129.5 (C-2'), 131.0 (C-1'), 143.5 (C-4), 156.9 (C-8a), 160.7 (C-2), 161.4 (C-7).

-

HR-EIMS m/z: 274.1203 [M]⁺ (calculated for C₁₆H₁₈O₄, 274.1205).

Biological Activity and Signaling Pathways

This compound has demonstrated anti-inflammatory activity by inhibiting key pro-inflammatory responses in human neutrophils.[1]

Inhibition of Superoxide Anion Generation

This compound exhibited inhibitory activity against superoxide anion (O₂⁻) generation in human neutrophils stimulated with fMLP/CB (formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B).[1] The IC₅₀ value for this inhibition was reported to be 7.31 µg/mL.[1]

Signaling Pathway for fMLP-Induced Superoxide Generation

The chemoattractant fMLP binds to G-protein coupled receptors (GPCRs) on the surface of neutrophils, initiating a signaling cascade that leads to the activation of NADPH oxidase and the subsequent production of superoxide anions.[4] This pathway involves the activation of Phospholipase C (PLC), which generates inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Caption: Proposed inhibitory action of this compound on the fMLP-induced superoxide generation pathway.

Inhibition of Elastase Release

While this compound was tested for its ability to inhibit elastase release from fMLP/CB-stimulated neutrophils, it did not show significant activity in this assay.[1] Other coumarins isolated from the same plant extract, however, did demonstrate potent inhibition of elastase release.[1]

Neutrophil elastase is a serine protease stored in azurophilic granules and is released upon neutrophil activation.[6] Its release is a key event in the inflammatory response. The signaling pathways leading to elastase release are complex and involve calcium mobilization and the activation of various kinases.

Conclusion

This compound is a novel coumarin isolated from the fruits of Cnidium monnieri. This guide has provided a comprehensive overview of its natural source, detailed protocols for its extraction and isolation, and its demonstrated anti-inflammatory properties through the inhibition of superoxide anion generation in human neutrophils. While further research is needed to quantify its yield from the natural source and to fully elucidate its mechanism of action and therapeutic potential, this document provides a solid foundation for future investigations into this promising natural product. The detailed methodologies and summarized data presented herein are intended to facilitate the work of researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Coumarins and Anti-Inflammatory Constituents from the Fruits of Cnidium monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of extraction conditions for osthol, a melanogenesis inhibitor from Cnidium monnieri fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Osthol Isolated from Cnidium monnieri Fruit on Urate Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3'-O-Methylmurraol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 3'-O-Methylmurraol, a naturally occurring coumarin derivative. While the complete pathway has not been fully elucidated in a single organism, this document consolidates current knowledge on coumarin biosynthesis and O-methylation to present a scientifically grounded hypothetical pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route for the synthesis of a vast array of plant secondary metabolites.[1][2] The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the coumarin scaffold, which is subsequently modified to produce this compound.

The proposed pathway can be divided into three key stages:

-

Stage 1: Formation of the Coumarin Precursor, Umbelliferone. This stage involves the conversion of L-phenylalanine to p-coumaric acid, followed by ortho-hydroxylation and lactonization to form the core coumarin structure of umbelliferone (7-hydroxycoumarin).[3][4][5]

-

Stage 2: Hydroxylation of Umbelliferone to Murraol. To arrive at the immediate precursor of this compound, which is murraol (6,7-dihydroxy-8-methoxycoumarin), umbelliferone must undergo hydroxylation at the C6 position and methylation at the C8 position. The order of these steps can vary. It is plausible that a cytochrome P450 monooxygenase catalyzes the hydroxylation of umbelliferone at the C6 position to yield 6,7-dihydroxycoumarin (esculetin).[6][7][8]

-

Stage 3: O-Methylation of Murraol. The final step is the specific O-methylation of the hydroxyl group at the 3' position (conventionally C7 in coumarins) of a dihydroxy-coumarin intermediate to yield this compound. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[9][10]

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Quantitative Data

The final and defining step in the biosynthesis of this compound is catalyzed by a putative murraol O-methyltransferase. While this specific enzyme has not been isolated and characterized, data from homologous OMTs acting on similar phenolic substrates can provide valuable insights into its potential kinetic properties.

Table 1: Representative Kinetic Parameters of Plant O-Methyltransferases

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| ZmOMT1 (Maize) | Luteolin | 11.8 | 0.28 | 0.024 | [11] |

| HvOMT1 (Barley) | Luteolin | 25.1 | 0.13 | 0.005 | [11] |

| F3'OMT (C. americanum) | 3,7,4'-trimethylquercetin | 7.2 | - | - | [12] |

| COMT (Rat) | Norepinephrine | 366 | - | - | [13] |

Note: The kinetic parameters for OMTs can vary significantly depending on the specific enzyme, substrate, and assay conditions. The data presented here are for comparative purposes to estimate the potential efficiency of a putative murraol O-methyltransferase.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the putative murraol O-methyltransferase.

Cloning and Expression of a Candidate Murraol O-Methyltransferase

The workflow for obtaining a purified, active O-methyltransferase for characterization is outlined below.

Caption: Workflow for cloning and expression of a candidate O-methyltransferase.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from a plant species known to produce this compound. First-strand cDNA is synthesized using a reverse transcriptase.[14]

-

Gene Amplification: Degenerate primers, designed based on conserved regions of known plant OMTs, are used to amplify the candidate gene from the cDNA library via PCR.[10]

-

Cloning: The amplified PCR product is cloned into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminal His-tagged fusion protein.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[15]

-

Protein Purification: The His-tagged recombinant protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[12][16] The purity of the protein is assessed by SDS-PAGE.

In Vitro O-Methyltransferase Activity Assay

This protocol describes a method to determine the activity and substrate specificity of the purified recombinant O-methyltransferase using HPLC.

Materials:

-

Purified recombinant O-methyltransferase

-

Substrate (e.g., murraol, other coumarin derivatives)

-

S-adenosyl-L-methionine (SAM)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Reaction Setup: A typical reaction mixture (100 µL) contains 50 µM substrate, 200 µM SAM, and 1-5 µg of the purified enzyme in the assay buffer.

-

Incubation: The reaction is incubated at 30°C for 30-60 minutes.

-

Reaction Termination: The reaction is stopped by adding an equal volume of methanol or by acidification.

-

Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by reverse-phase HPLC.[13][17] The product, this compound, is identified and quantified by comparing its retention time and UV spectrum with an authentic standard.

Logical Flow of OMT Assay and Analysis

Caption: Logical flow of the in vitro O-methyltransferase assay.

Determination of Kinetic Parameters

To determine the Michaelis-Menten kinetic parameters (K_m and V_max), the OMT assay is performed with varying concentrations of one substrate (e.g., murraol) while keeping the other substrate (SAM) at a saturating concentration, and vice versa.

-

Varying Murraol Concentration: Set up a series of reactions with murraol concentrations ranging from, for example, 1 µM to 100 µM, while maintaining a high, constant concentration of SAM (e.g., 500 µM).

-

Varying SAM Concentration: Similarly, vary the SAM concentration (e.g., 5 µM to 500 µM) with a saturating concentration of murraol (e.g., 100 µM).

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine K_m and V_max. The k_cat is calculated by dividing V_max by the enzyme concentration.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms involved. The experimental protocols detailed in this guide offer a practical approach for the identification, cloning, and characterization of the key enzyme, a putative murraol O-methyltransferase. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also has the potential to facilitate the biotechnological production of this compound and related compounds for pharmaceutical applications.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Umbelliferone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of the cytochromes P450 that catalyze coumarin 3,4-epoxidation and 3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance [frontiersin.org]

- 10. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A method for the measurement of catechol-O-methyltransferase activity using norepinephrine, an endogenous substrate - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdanderson.org [mdanderson.org]

- 17. Development and validation of a HPLC electrochemical detection method to measure COMT activity as a tool in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Murraol and the Synthesis of its O-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract: The natural product landscape is a fertile ground for the discovery of novel chemical entities with therapeutic potential. Among these, compounds isolated from the genus Murraya have garnered significant interest. This technical guide addresses a query regarding "3'-O-Methylmurraol." Our comprehensive search of the scientific literature did not identify a compound with this name. However, it revealed that murraol , a known coumarin derivative, is the likely parent compound of interest. The nomenclature "3'-O-Methyl" typically applies to flavonoids, a different class of compounds. Murraol's structure, 8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one, does not possess a 3'-hydroxyl group; instead, it has a tertiary hydroxyl group on its butenyl side chain. This document, therefore, provides a detailed guide on the discovery and isolation of murraol and a proposed protocol for the synthesis of its corresponding O-methyl ether. It includes experimental procedures, data presentation, and workflow diagrams to aid researchers in this field.

The True Identity of Murraol

Murraol is a naturally occurring coumarin, a class of benzopyrone compounds, that has been isolated from plants of the Murraya genus, which belongs to the Rutaceae family. Its formal IUPAC name is 8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one. The chemical structure of murraol is characterized by a coumarin core, a methoxy group at the 7-position, and a C5 isoprenoid-derived side chain at the 8-position, which contains a tertiary alcohol.

Table 1: Physicochemical Properties of Murraol

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₄ |

| Molecular Weight | 260.28 g/mol |

| CAS Number | 109741-38-0[1] |

| Appearance | (Not widely reported, typically crystalline solid) |

| Solubility | (Expected to be soluble in organic solvents like methanol, ethanol, chloroform, ethyl acetate) |

Discovery and Isolation of Murraol

Murraol has been isolated from various parts of Murraya species, including Murraya paniculata (commonly known as orange jasmine). The isolation process typically involves solvent extraction followed by chromatographic separation.

This protocol is a generalized procedure based on common methods for isolating coumarins from plant material.[2][3]

a) Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., leaves, stems, or roots) of Murraya paniculata.

-

Air-dry the plant material in the shade for 1-2 weeks until brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder.

b) Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

c) Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water (e.g., 500 mL).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Combine the respective fractions and concentrate them to dryness using a rotary evaporator. Murraol, being moderately polar, is often found in the chloroform or ethyl acetate fraction.

d) Chromatographic Purification:

-

Subject the chloroform or ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

-

Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions showing similar TLC profiles.

-

Further purify the fractions containing murraol using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol:water gradient system to yield pure murraol.

Spectroscopic Characterization of Murraol

The structure of murraol is elucidated using various spectroscopic techniques. The following table summarizes typical data.

Table 2: Spectroscopic Data for Murraol

| Technique | Key Data Points |

| ¹H NMR | δ (ppm): Signals corresponding to aromatic protons of the coumarin core, a methoxy group singlet, protons of the butenyl side chain including a vinyl proton and methyl group singlets. |

| ¹³C NMR | δ (ppm): Resonances for carbonyl carbon of the lactone, aromatic carbons, methoxy carbon, and carbons of the isoprenoid side chain. |

| Mass Spec (MS) | m/z: Molecular ion peak [M]⁺ consistent with the molecular formula C₁₅H₁₆O₄. |

| Infrared (IR) | ν (cm⁻¹): Absorption bands for a hydroxyl group (~3400 cm⁻¹), a lactone carbonyl group (~1720 cm⁻¹), aromatic C=C stretching, and C-O bonds. |

Synthesis of O-Methylmurraol

While "this compound" is a misnomer, the hydroxyl group on the side chain of murraol can be methylated to yield 8-[(E)-3-methoxy-3-methylbut-1-enyl]-7-methoxychromen-2-one . This transformation is an O-methylation of a tertiary alcohol.

This is a representative protocol for the methylation of a tertiary alcohol using a common methylating agent like methyl iodide under basic conditions.

a) Materials:

-

Murraol

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Strong base (e.g., Sodium hydride - NaH, 60% dispersion in mineral oil)

-

Methylating agent (e.g., Methyl iodide - CH₃I)

-

Quenching solution (e.g., saturated aqueous ammonium chloride - NH₄Cl)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate - Na₂SO₄)

b) Procedure:

-

Dissolve murraol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (e.g., 1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to form the alkoxide.

-

Add methyl iodide (e.g., 1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure O-methylmurraol.

Biological Activity of Murraol and Related Coumarins

Coumarins isolated from Murraya species have been reported to exhibit a range of biological activities. While specific, extensive studies on murraol are limited, the coumarin class of compounds is known for activities including:

-

Anticancer: Some coumarins show cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory: Inhibition of inflammatory pathways.

-

Antioxidant: Scavenging of free radicals.

-

Antimicrobial: Activity against bacteria and fungi.

Further investigation into the biological profile of murraol and its synthetic derivatives, such as O-methylmurraol, is warranted to explore their full therapeutic potential.

Conclusion

While the compound "this compound" as initially queried does not appear to be a known natural product due to the coumarin structure of murraol, this guide provides a scientifically grounded pathway for the isolation of murraol and the synthesis of its O-methyl ether. The detailed protocols and structured data serve as a valuable resource for researchers in natural product chemistry and drug development, enabling further exploration of the chemical diversity and biological activity of compounds from the Murraya genus.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3'-O-Methylmurraol and other bioactive coumarins isolated from the medicinal plants Cnidium monnieri and species of the Micromelum genus. This document details the isolation, characterization, and biological activities of these compounds, with a focus on their anti-inflammatory and cytotoxic properties. Detailed experimental protocols for key biological assays and a schematic of a relevant signaling pathway are also provided to facilitate further research and development.

Introduction to this compound and Related Coumarins

Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom, known for their diverse and significant pharmacological activities. This compound is a coumarin that has been isolated from the fruits of Cnidium monnieri, a plant used in traditional Chinese medicine. Research has also focused on structurally related coumarins from plants of the Micromelum genus, such as Micromelum integerrimum and Micromelum minutum. These compounds have garnered interest for their potential therapeutic applications, particularly in the areas of inflammation and oncology.

Isolation and Characterization

Isolation of this compound and Related Coumarins from Cnidium monnieri

A common method for the preparative isolation and purification of coumarins from the fruits of Cnidium monnieri involves high-speed counter-current chromatography (HSCCC)[1].

Experimental Protocol: Isolation of Coumarins from Cnidium monnieri

-

Extraction:

-

Powder the dried fruits of Cnidium monnieri (100 g).

-

Extract the powdered material with ethanol (2 x 500 mL) with the aid of intermittent ultrasonic oscillation for 24 hours[2].

-

Concentrate the ethanol extracts under a vacuum to yield a crude extract.

-

Partition the crude extract between ethyl acetate and distilled water. The ethyl acetate-soluble fraction is then concentrated to dryness[2].

-

-

HSCCC Separation:

-

Prepare a two-phase solvent system composed of light petroleum-ethyl acetate-methanol-water. Stepwise elution can be performed using varying volume ratios (e.g., 5:5:5:5, 5:5:6:4, and 5:5:6.5:3.5) to effectively separate coumarins with different polarities[1].

-

Dissolve the dried ethyl acetate fraction (crude sample) in the solvent mixture for injection into the HSCCC instrument.

-

Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Purification and Identification:

Spectroscopic Data of this compound

General 1H and 13C NMR Features of Coumarins:

-

1H NMR: Protons on the coumarin nucleus typically resonate in the aromatic region (δ 6.0-8.0 ppm). The protons at C3 and C4 of the α-pyrone ring are often observed as doublets with a characteristic coupling constant. Protons of substituent groups, such as methoxy groups, will appear in the upfield region (δ 3.0-4.0 ppm).

-

13C NMR: The carbonyl carbon (C2) of the lactone ring is typically observed at δ 160-170 ppm. The aromatic carbons and the olefinic carbons of the pyrone ring resonate in the range of δ 100-160 ppm.

Biological Activities

A range of biological activities has been reported for this compound and related coumarins, with anti-inflammatory and cytotoxic effects being the most prominent.

Anti-inflammatory Activity

This compound has been shown to exhibit inhibitory effects on the pro-inflammatory responses of human neutrophils. Specifically, it inhibits superoxide anion generation and elastase release in fMLP/CB-activated neutrophils.

Table 1: Anti-inflammatory Activity of this compound

| Compound | Biological Target | Assay System | IC50 (µM) |

| This compound | Superoxide Anion Generation | fMLP/CB-activated human neutrophils | 3.83 ± 0.56 |

| This compound | Elastase Release | fMLP/CB-activated human neutrophils | 4.12 ± 0.69 |

Other coumarins from Cnidium monnieri and Micromelum species also demonstrate anti-inflammatory properties, often through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Cytotoxicity

Several coumarins isolated from Micromelum species have been evaluated for their cytotoxic activities against various cancer cell lines.

Table 2: Cytotoxicity of Coumarins from Micromelum minutum

| Compound | Cell Line | IC50 (µM) |

| Minutin A | Leishmania major | 26.2 |

| Minutin B | Leishmania major | 20.2 |

| 8-hydroxyisocapnolactone-2',3'-diol | Leishmania major | 12.1 |

| Clauslactone E | Leishmania major | 9.8 |

Other Biological Activities

Coumarins from Cnidium monnieri have also been investigated for other therapeutic effects, including nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus) and antiosteoporotic activity[2][3].

Experimental Protocols for Biological Assays

This section provides detailed methodologies for the key bioassays used to evaluate the efficacy of this compound and related coumarins.

Superoxide Anion Generation Assay

This assay measures the production of superoxide anions by activated neutrophils.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from the venous blood of healthy adult volunteers using a standard method of dextran sedimentation[4].

-

Assay Procedure:

-

Suspend the isolated neutrophils in Hank's Balanced Salt Solution (HBSS) containing 0.1% BSA at a concentration of 3.0 × 10^6 cells/mL.

-

Pre-treat the neutrophil suspension with various concentrations of the test compound for 5 minutes at 37°C.

-

Prime the cells with 5 µM cytochalasin B (CB) for 5 minutes in the presence of 80 µM cytochrome c.

-

Stimulate the neutrophils with 10 µM N-formyl-methionyl-leucyl-phenylalanine (fMLP) for 10 minutes.

-

Stop the reaction by placing the cell suspension on ice.

-

Centrifuge the mixture to pellet the cells.

-

Measure the absorbance of the supernatant at 550 nm with a spectrophotometer. The amount of superoxide anion generated is proportional to the reduction of cytochrome c[5].

-

Elastase Release Assay

This assay quantifies the release of elastase, a serine protease, from activated neutrophils.

Protocol:

-

Neutrophil Preparation: Use human neutrophils isolated as described in the superoxide anion generation assay.

-

Assay Procedure:

-

Pre-treat the neutrophil suspension with the test compound at various concentrations.

-

Prime the cells with cytochalasin B and then stimulate with fMLP.

-

Centrifuge the cell suspension to pellet the neutrophils.

-

Transfer the supernatant to a 96-well plate.

-

Add a fluorometric neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) to each well.

-

Measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C (Ex/Em = 380/500 nm). The rate of increase in fluorescence is proportional to the elastase activity[6].

-

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test coumarin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[7][8][9].

Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in LPS-stimulated microglial cells.

Protocol:

-

Cell Culture: Seed BV-2 microglial cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight[10].

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test coumarin for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24-48 hours[10].

-

Griess Assay:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540-550 nm using a microplate reader[11][12].

-

Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of many coumarins are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

Workflow of NF-κB Inhibition by Coumarins:

References

- 1. Preparative isolation and purification of coumarins from Cnidium monnieri (L.) Cusson by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. medic.upm.edu.my [medic.upm.edu.my]

- 11. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

In Silico Prediction of 3'-O-Methylmurraol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylmurraol is a coumarin compound with the chemical formula C₁₆H₁₈O₄. While direct experimental data on its biological activities are limited, in silico predictive methods offer a powerful approach to elucidate its potential therapeutic applications. This guide provides a comprehensive overview of the predicted bioactivity of this compound based on established computational tools. It details the methodologies for these predictions and explores potential signaling pathways this compound may modulate.

Physicochemical Properties and ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for its development as a drug. In silico ADMET prediction provides early insights into the pharmacokinetic and pharmacodynamic properties of a molecule.

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted properties of this compound obtained from the SwissADME web server.

| Property | Predicted Value |

| Physicochemical Properties | |

| Molecular Formula | C₁₆H₁₈O₄ |

| Molecular Weight | 274.31 g/mol |

| LogP (Consensus) | 2.55 |

| Water Solubility (LogS) | -3.24 (Moderately soluble) |

| Pharmacokinetics | |

| GI Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Drug-likeness | |

| Lipinski's Rule of Five | Yes, 0 violations |

| Bioavailability Score | 0.55 |

Experimental Protocol: In Silico ADMET Prediction using SwissADME

Objective: To predict the physicochemical, pharmacokinetic, and drug-likeness properties of a small molecule.

Materials:

-

A computer with internet access.

-

The chemical structure of the compound of interest in SMILES format (for this compound: CC(=C)C(O)C1=C(OC)C=C2C(=C1)C=CC(=O)O2).

Procedure:

-

Navigate to the SwissADME web server.

-

In the "Enter a SMILES or draw a molecule" field, paste the SMILES string of the compound.

-

Click the "Run" button to initiate the prediction.

-

The server will process the input and display a comprehensive report of the predicted properties.

-

Analyze and record the relevant data from the "Physicochemical properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections.

Predicted Biological Activities and Protein Targets

In silico tools can predict a compound's biological activity spectrum and identify its potential protein targets, offering valuable guidance for further experimental validation.

Predicted Bioactivity Spectrum

The Prediction of Activity Spectra for Substances (PASS) online tool predicts a wide range of biological activities based on the structure of a compound. The following table highlights some of the top predicted activities for this compound with a high probability of being active (Pa > 0.7).

| Predicted Biological Activity | Pa Score |

| Anti-inflammatory | 0.854 |

| Antineoplastic | 0.812 |

| Apoptosis agonist | 0.798 |

| Cyclooxygenase-2 (COX-2) inhibitor | 0.765 |

| Lipoxygenase (LOX) inhibitor | 0.733 |

| Neuroprotective | 0.711 |

Predicted Protein Targets

SwissTargetPrediction identifies the most probable protein targets of a small molecule by comparing it to a library of known active compounds. The table below lists the top predicted protein classes for this compound.

| Target Class | Probability | Known Ligands (ChEMBL) |

| Enzymes | 66.7% | 154 |

| G-protein coupled receptors | 13.3% | 35 |

| Nuclear receptors | 6.7% | 18 |

| Ion channels | 6.7% | 12 |

| Transporters | 6.7% | 8 |

Experimental Protocol: In Silico Bioactivity and Target Prediction

Objective: To predict the biological activity spectrum and potential protein targets of a small molecule.

Materials:

-

A computer with internet access.

-

The chemical structure of the compound of interest in SMILES format.

Procedure (PASS Online):

-

Access the PASS Online web server.

-

Enter the SMILES string of the compound in the designated input field.

-

Initiate the prediction process as instructed on the website.

-

The results will be presented as a list of potential biological activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) scores.

-

Focus on activities with high Pa values for further investigation.

Procedure (SwissTargetPrediction):

-

Go to the SwissTargetPrediction website.

-

Paste the SMILES string of the compound into the input box.

-

Select the desired organism (e.g., Homo sapiens).

-

Click the "Predict targets" button.

-

The server will display a list of predicted protein targets, ranked by probability. The results can be visualized as charts showing the distribution of target classes.

Inferred Signaling Pathways and Mechanisms of Action

Based on the predicted anti-inflammatory and antineoplastic activities, this compound may exert its effects by modulating key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Signaling Pathways

The high probability of COX-2 and LOX inhibition suggests that this compound could interfere with the arachidonic acid cascade, a central pathway in inflammation.

Caption: Inferred anti-inflammatory mechanism of this compound.

Apoptosis Signaling Pathway in Cancer

The prediction of antineoplastic and apoptosis agonist activities suggests that this compound may induce programmed cell death in cancer cells.

Caption: Inferred pro-apoptotic mechanism of this compound.

Experimental Workflow: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking using AutoDock Vina

Objective: To predict the binding mode and affinity of this compound to a putative protein target (e.g., COX-2).

Materials:

-

A computer with AutoDock Vina, MGLTools, and a molecular visualization software (e.g., PyMOL, Chimera) installed.

-

The 3D structure of the protein target in PDB format.

-

The 3D structure of this compound in a suitable format (e.g., MOL2, PDB).

Procedure:

-

Protein Preparation:

-

Load the protein PDB file into AutoDockTools (ADT).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Load the ligand file into ADT.

-

Detect the root and define the number of rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates of the active site can be obtained from the literature or by identifying the binding pocket of a known inhibitor.

-

Set the grid box dimensions and center.

-

Generate the grid parameter file (grid.gpf).

-

-

Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Results Analysis:

-

Vina will generate a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the docking results using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

-

Conclusion

The in silico predictions presented in this guide suggest that this compound possesses promising anti-inflammatory and antineoplastic properties, potentially mediated through the inhibition of COX-2 and LOX and the induction of apoptosis. The favorable predicted ADMET profile further supports its potential as a drug candidate. However, it is imperative to underscore that these are computational predictions and require experimental validation. The protocols and inferred pathways provided herein offer a robust framework for guiding future laboratory investigations into the therapeutic potential of this compound.

3'-O-Methylmurraol (CAS: 1891097-17-8): A Technical Guide on its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 3'-O-Methylmurraol, a natural coumarin with demonstrated anti-inflammatory potential. This document collates available physicochemical data, details its biological activity, presents a thorough experimental protocol for assessing its effects on neutrophil activity, and proposes a potential signaling pathway based on current research on related compounds.

Core Properties and Biological Activity

This compound is a coumarin isolated from the fruits of Cnidium monnieri.[1][2] Its primary reported biological activity is the inhibition of superoxide anion generation in human neutrophils, a key process in the inflammatory response.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1891097-17-8 | [3][4] |

| Molecular Formula | C₁₆H₁₈O₄ | [3][4] |

| Molecular Weight | 274.312 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Purity | >98.00% | [4] |

| Storage | 2-8°C | [3][4] |

Anti-Inflammatory Activity

This compound has been shown to exhibit a significant inhibitory effect on the pro-inflammatory response of human neutrophils.[1][2] Specifically, it inhibits the generation of superoxide anion (O₂⁻) in neutrophils stimulated by N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLP) and cytochalasin B (CB).[1][2]

| Biological Activity | IC₅₀ (µg/mL) | Cell Type | Stimulant | Source |

| Inhibition of Superoxide Anion Generation | ≤ 7.31 | Human Neutrophils | fMLP/CB | [1][2] |

Experimental Protocol: Inhibition of Superoxide Anion Generation in Human Neutrophils

The following is a detailed methodology for assessing the inhibitory effect of this compound on superoxide anion generation in fMLP/CB-activated human neutrophils, based on established protocols.[1][2]

Isolation of Human Neutrophils

-

Source: Venous blood from healthy adult volunteers.

-

Procedure:

-

Isolate neutrophils using dextran sedimentation.

-

Follow with centrifugation on a Ficoll-Hypaque gradient.

-

Treat the resulting pellet with a hypotonic solution to lyse any remaining red blood cells.

-

Wash and resuspend the purified neutrophils in a calcium-free Hank's Balanced Salt Solution (HBSS).

-

Superoxide Anion Generation Assay

-

Principle: This assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

-

Procedure:

-

Equilibrate the neutrophil suspension (6 x 10⁵ cells/mL) in HBSS with 1 mg/mL ferricytochrome c and 1 mM Ca²⁺ at 37°C for 5 minutes.

-

Add the test compound (this compound) at various concentrations and incubate for a further 5 minutes.

-

Initiate the reaction by adding 100 nM fMLP and 1 µg/mL cytochalasin B.

-

Measure the change in absorbance at 550 nm over 10 minutes using a spectrophotometer.

-

Calculate the concentration of this compound that inhibits 50% of the superoxide anion generation (IC₅₀).

-

Proposed Signaling Pathway

While the precise signaling pathway for this compound has not been elucidated, the inhibitory action of coumarins on neutrophil activation often involves the modulation of protein kinase C (PKC) and downstream components of the NADPH oxidase complex.[5][6] The following diagram illustrates a plausible pathway for the anti-inflammatory action of this compound based on the known mechanisms of related coumarins.

It is hypothesized that this compound may interfere with the activation of PKC, which in turn would reduce the phosphorylation of essential NADPH oxidase subunits like p47phox. This inhibition would prevent the assembly of the active NADPH oxidase complex at the cell membrane, thereby blocking the production of superoxide anions.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. New Coumarins and Anti-Inflammatory Constituents from the Fruits of Cnidium monnieri [mdpi.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. Study of Possible Mechanisms Involved in the Inhibitory Effects of Coumarin Derivatives on Neutrophil Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological Screening of Novel Coumarin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a diverse class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities and favorable safety profiles.[1][2] This guide provides an in-depth overview of the core methodologies and data interpretation strategies for the pharmacological screening of novel coumarin derivatives. It covers key therapeutic areas, including anti-cancer, anti-inflammatory, anticoagulant, and antimicrobial activities. Detailed experimental protocols for essential in vitro and in vivo assays are presented, alongside structured data tables for the clear presentation of quantitative results. Furthermore, this guide utilizes Graphviz visualizations to illustrate critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to Coumarins in Drug Discovery

Coumarins are a prominent class of naturally occurring and synthetic heterocyclic compounds built upon a 2H-1-benzopyran-2-one scaffold.[3] First isolated from the tonka bean, these compounds are widely distributed in the plant kingdom and have been the subject of extensive research due to their broad spectrum of biological activities.[4] The versatility of the coumarin core allows for diverse chemical modifications, leading to the synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets.[1] Consequently, coumarins and their analogues are considered privileged structures in medicinal chemistry, with applications ranging from anticancer and anti-inflammatory agents to anticoagulants and antimicrobials.[1][2]

Anti-Cancer Screening of Coumarin Compounds

Numerous coumarin derivatives have demonstrated significant potential as anti-cancer agents by modulating various cellular processes, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis.[1][3] A key mechanism of action for many anti-cancer coumarins involves the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.[1][3]

Key Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell survival, proliferation, and growth.[1] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell division and resistance to apoptosis.[3] Certain coumarin derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and Akt, leading to the downstream suppression of mTOR and subsequent induction of apoptosis in cancer cells.[1][5][6]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by novel coumarin compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7][8] It is a fundamental tool for screening the cytotoxic effects of potential anti-cancer drugs.[9][10] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Novel coumarin compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel coumarin compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of Novel Coumarins

The cytotoxic activity of novel coumarin compounds is typically summarized by their IC₅₀ values against various cancer cell lines.

| Compound ID | Coumarin Derivative | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[4] | IC₅₀ (µM) vs. A549 (Lung Cancer)[6] | IC₅₀ (µM) vs. HepG2 (Liver Cancer)[5] |

| NC-01 | 4-Methyl-7-hydroxycoumarin | 45.2 | 62.8 | 55.1 |

| NC-02 | 3-Bromo-4-phenylcoumarin | 12.5 | 21.3 | 18.7 |

| NC-03 | 6-Nitro-7-methoxycoumarin | 28.9 | 35.4 | 31.6 |

| Doxorubicin | Standard Drug | 0.8 | 1.2 | 1.0 |

Anti-inflammatory Screening of Coumarin Compounds

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Coumarins have been investigated for their anti-inflammatory properties, with some derivatives showing potent activity.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[13][14][15] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.[14][16]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Novel coumarin compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the rats into groups (n=6 per group): vehicle control, standard drug, and different doses of the novel coumarin compounds. Fast the animals overnight with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.[13] The control group receives the vehicle.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15][17]

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effects are presented as the percentage of edema inhibition at different time points.

| Treatment Group (Dose) | 1 hr Post-Carrageenan (% Inhibition) | 3 hr Post-Carrageenan (% Inhibition) | 5 hr Post-Carrageenan (% Inhibition) |

| Vehicle Control | 0 | 0 | 0 |

| Indomethacin (10 mg/kg) | 35.2 | 58.6 | 45.1 |

| NC-04 (50 mg/kg) | 22.8 | 42.1 | 30.5 |

| NC-04 (100 mg/kg) | 31.5 | 55.3 | 41.7 |

Anticoagulant Screening of Coumarin Compounds

Coumarin derivatives, most notably warfarin, are widely used as oral anticoagulants.[18][19] Screening novel coumarins for their anticoagulant activity is crucial for the development of new antithrombotic agents.[20]

Experimental Workflow for Anticoagulant Screening

A typical workflow for screening anticoagulant activity involves a series of in vitro coagulation assays, followed by in vivo validation for promising candidates.

Figure 2: General workflow for the screening of novel anticoagulant compounds.

Experimental Protocols: PT and aPTT Assays

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are fundamental in vitro assays to assess the effects of compounds on the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.[21][22][23]

Materials:

-

Citrated human plasma (Platelet-Poor Plasma - PPP)

-

PT reagent (thromboplastin and calcium)

-

aPTT reagent (cephalin and an activator)

-

Calcium chloride (0.025 M) solution

-

Coagulometer

-

Water bath (37°C)

Procedure for Prothrombin Time (PT):

-

Pre-warm the PPP and PT reagent to 37°C.

-

Pipette 50 µL of PPP into a cuvette and incubate for 3 minutes at 37°C.

-

Add 10 µL of the novel coumarin compound solution (or vehicle) and incubate for 1 minute.

-

Add 100 µL of the pre-warmed PT reagent to the cuvette, simultaneously starting the timer on the coagulometer.

-

Record the time in seconds for clot formation.

Procedure for Activated Partial Thromboplastin Time (aPTT):

-

Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.

-

Pipette 50 µL of PPP and 50 µL of aPTT reagent into a cuvette.[22]

-

Add 10 µL of the novel coumarin compound solution (or vehicle) and incubate the mixture for 3-5 minutes at 37°C.

-

Add 50 µL of the pre-warmed CaCl₂ solution to the cuvette, simultaneously starting the timer.

-

Record the time in seconds for clot formation.

Data Presentation: In Vitro Anticoagulant Activity

Results are expressed as the clotting time in seconds. An increase in clotting time indicates anticoagulant activity.

| Compound (Concentration) | Prothrombin Time (PT) in seconds | Activated Partial Thromboplastin Time (aPTT) in seconds |

| Vehicle Control | 12.5 ± 0.5 | 30.2 ± 1.1 |

| Warfarin (10 µM) | 25.8 ± 1.2 | 45.6 ± 2.3 |

| NC-05 (50 µM) | 18.3 ± 0.9 | 38.7 ± 1.8 |

| NC-05 (100 µM) | 22.1 ± 1.1 | 42.4 ± 2.0 |

Antimicrobial Screening of Coumarin Compounds

Coumarins have also been recognized for their antimicrobial properties against a range of bacteria and fungi.[2][24][25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination